6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of tert-butylcyclohexanone with thiophene-2-carbohydrazide under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions
Chemical Reactions Analysis
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with similar compounds such as:
2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: This compound has a similar core structure but differs in functional groups, leading to different chemical properties and applications.
4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-1,2,3-benzothiophene: Another related compound with variations in the substituents, affecting its reactivity and use in synthesis.
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)9-5-4-8-6-11(12(16)15-14)17-10(8)7-9/h6,9H,4-5,7,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVIBXIOIDPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127617 |
Source
|
Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-54-8 |
Source
|
Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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